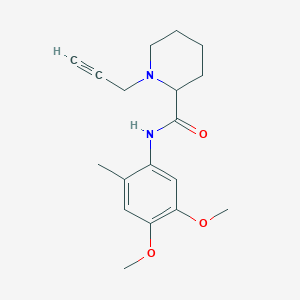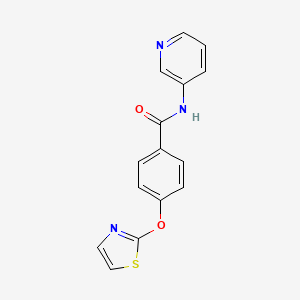
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide is a complex organic compound known for its versatility in chemical reactions and its relevance in scientific research. It embodies a unique structural arrangement, combining a quinazoline core with a cyclopentanecarboxamide moiety, making it an object of significant interest in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: : Typically, the synthesis begins with commercially available quinazoline derivatives, fluorobenzene, and cyclopentanecarboxylic acid.
Reaction Conditions: : The compound is synthesized through a multi-step process involving:
Nucleophilic substitution: : Introduction of the fluoro group onto the phenyl ring.
Cyclization reaction: : Formation of the quinazoline ring system.
Amidation: : Coupling the resulting intermediates with cyclopentanecarboxylic acid to form the final compound.
Reaction Catalysts: : Commonly used catalysts include palladium on carbon (Pd/C) for hydrogenation steps, and various bases like potassium carbonate (K2CO3) for deprotonation.
Bulk Synthesis: : The industrial approach involves large-scale reactors, often employing automated systems for precise control over reaction parameters such as temperature, pressure, and pH.
Purification: : Post-synthesis, the compound undergoes recrystallization and chromatography to achieve the desired purity levels required for research applications.
Analyse Des Réactions Chimiques
Oxidation: : The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.
Reduction: : It can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or amines.
Substitution: : The fluoro group can be substituted by other nucleophiles (e.g., amines, thiols) under suitable conditions, introducing functional diversity.
Common Reagents and Conditions: : Catalysts like palladium (Pd) and acids/bases like hydrochloric acid (HCl) or sodium hydroxide (NaOH) play pivotal roles in facilitating these reactions.
Major Products: : The reactions typically yield a range of derivatives, which can be further functionalized or utilized in subsequent synthetic steps.
Applications De Recherche Scientifique
Chemistry: : This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and ligands.
Biology: : Its derivatives exhibit potential biological activities, including enzyme inhibition and receptor modulation, making it a valuable tool in biochemical studies.
Medicine: : Preliminary research suggests it could play a role in drug design, particularly in targeting specific biological pathways involved in diseases such as cancer and inflammatory disorders.
Industry: : It is used in the development of specialty chemicals and advanced materials, including polymers and electronic components, due to its stable structural framework and functional group compatibility.
Mécanisme D'action
Molecular Targets: : The compound interacts with specific enzymes and receptors, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Pathways Involved: : It can influence various biochemical pathways, including those related to signal transduction and metabolic regulation. The exact mechanism often depends on the structural modifications introduced during synthesis.
Comparaison Avec Des Composés Similaires
Unique Features: : Unlike its counterparts, this compound offers a combination of a quinazoline ring with a fluoro-phenyl and cyclopentanecarboxamide, contributing to its enhanced stability and reactivity.
Similar Compounds
N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
N-(2-fluoro-5-(quinazolin-4-yl)phenyl)propionamide
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide
Conclusion
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide stands out as a significant compound with diverse applications across multiple scientific domains. Its unique structural characteristics facilitate its use in synthetic chemistry, biological research, medicinal applications, and industrial processes, underscoring its importance and versatility.
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-23-18-9-5-4-8-16(18)21(27)25(13)15-10-11-17(22)19(12-15)24-20(26)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJWEHMJJUENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine](/img/structure/B2738595.png)
![1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA](/img/structure/B2738597.png)
![6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2738598.png)




![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2738614.png)



